![molecular formula C8H6N2O2 B095381 Acide pyrazolo[1,5-a]pyridine-3-carboxylique CAS No. 16205-46-2](/img/structure/B95381.png)

Acide pyrazolo[1,5-a]pyridine-3-carboxylique

Vue d'ensemble

Description

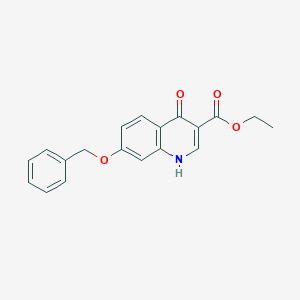

Pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that serves as a core structure for various chemical derivatives with potential biological activities. The interest in this compound is due to its versatility in forming new chemical entities that can be evaluated for different pharmacological activities.

Synthesis Analysis

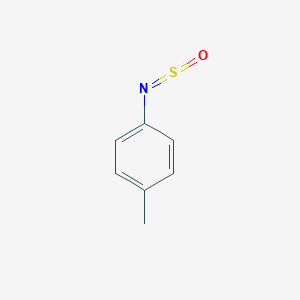

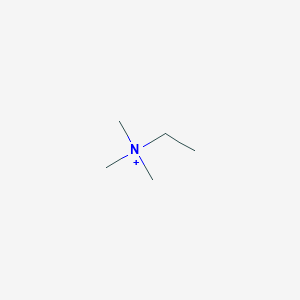

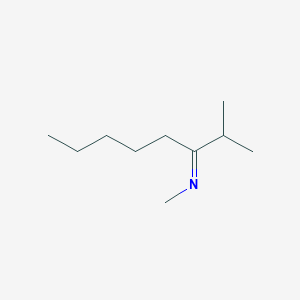

The synthesis of pyrazolo[1,5-a]pyridine derivatives has been explored through various methods. One approach involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups to form novel pyrazolo[3,4-b]pyridine products . Another method includes a cross-dehydrogenative coupling reaction between β-ketoesters or β-diketones with N-amino-2-iminopyridines, promoted by acetic acid and molecular oxygen . Additionally, a metal-free oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins at room temperature has been described for the synthesis of functionalized pyrazolo[1,5-a]pyridines .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridine derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure and computational study of certain pyrazole derivatives have been conducted, providing insights into their molecular conformations and stability . These studies often employ techniques such as NMR, IR spectroscopy, and X-ray diffraction, complemented by density-functional-theory (DFT) calculations .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives undergo various chemical reactions to form new compounds. For example, the reaction of 1H-pyrazole-3-carboxylic acid with different binucleophiles leads to the formation of corresponding carboxamides and carboxylates . The functionalization reactions of pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine have also been studied, revealing the formation of different products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives are influenced by their molecular structure. Theoretical calculations have been used to investigate thermodynamic properties and to predict the stability of these compounds . The electronic effects of substituents on the aromatic rings and the influence of tautomeric forms on the stability of the compounds have also been examined .

Applications De Recherche Scientifique

Agents antituberculeux

Les dérivés de l'acide pyrazolo[1,5-a]pyridine-3-carboxylique ont montré une activité prometteuse contre Mycobacterium tuberculosis, l'agent causal de la tuberculose (TB). Les chercheurs ont synthétisé et évalué ces composés comme des agents antituberculeux potentiels . L'inhibition de la croissance de la TB par ces dérivés en fait des candidats précieux pour un développement pharmaceutique plus poussé.

Activité antifongique

Plusieurs 3-(4-chlorophényl)-4-pyrazoles substitués, y compris ceux dérivés de l'this compound, ont été criblés pour leur activité antifongique. Ces composés présentent un potentiel contre les souches fongiques pathogènes, les rendant pertinents pour lutter contre les infections fongiques .

Inhibition de la succinate déshydrogénase

Les dérivés carboxamide de l'this compound ont été évalués comme des inhibiteurs de la succinate déshydrogénase. Cette enzyme joue un rôle crucial dans la respiration cellulaire et la production d'énergie. L'inhibition de la succinate déshydrogénase pourrait avoir des implications dans la thérapie du cancer et d'autres troubles métaboliques .

Autres applications

Au-delà des domaines mentionnés, les dérivés de l'this compound ont été explorés pour leur potentiel dans divers domaines, notamment l'activité antipaludique, l'antagonisme des récepteurs de la dopamine, et plus encore. Les chercheurs continuent d'enquêter sur de nouvelles applications, faisant de ce composé un sujet d'étude passionnant.

En résumé, l'this compound présente des propriétés multiformes, ce qui en fait un échafaudage précieux pour la découverte de médicaments et les interventions thérapeutiques dans divers domaines scientifiques. Les chercheurs du monde entier explorent activement son potentiel, et nous attendons avec impatience de nouvelles percées dans ce domaine. 🌟

Orientations Futures

Pyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives have been identified as strategic compounds for optical applications . They have significant photophysical properties and have attracted a great deal of attention in material science . Their anticancer potential and enzymatic inhibitory activity could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Mécanisme D'action

Target of Action

It’s known that this compound is a strategic compound for optical applications

Mode of Action

It’s known that the compound’s interaction with its targets involves a nucleophilic attack of the pyrazolic nitrogen to the residual carbonyl group, leading to the formation of products . The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors .

Biochemical Pathways

It’s known that the compound has significant photophysical properties, suggesting it may interact with light-dependent biochemical pathways .

Result of Action

It’s known that the compound has significant photophysical properties , suggesting it may have effects on cellular processes that involve light or fluorescence.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pyrazolo[1,5-a]pyridine-3-carboxylic acid. For instance, the compound shows good photobleaching performance when continuously excited at 365 nm with a xenon lamp . Additionally, the compound’s interaction with its targets can be influenced by pH conditions .

Propriétés

IUPAC Name |

pyrazolo[1,5-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)6-5-9-10-4-2-1-3-7(6)10/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSDPDBQVZHCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383684 | |

| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16205-46-2 | |

| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16205-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives in catalysis?

A1: Pyrazolo[1,5-a]pyridine-3-carboxylic acid can be transformed into a series of fused non-classical N-heterocyclic carbene (NHC) ligands. [] These ligands, when complexed with palladium, demonstrate promising catalytic activity in the Suzuki–Miyaura reaction, a crucial reaction in organic synthesis for forming carbon-carbon bonds. [] This suggests potential applications in various fields requiring this type of coupling reaction.

Q2: How can the electronic properties of pyrazolo[1,5-a]pyridine-derived NHC ligands be tuned, and what is the significance of this tunability?

A2: Research indicates that modifying the substituents on the aryl group of pyrazolo[1,5-a]pyridine-derived NHC ligands can influence their electron-donating ability. [] This was determined by measuring the CO stretching frequencies of corresponding rhodium dicarbonyl complexes. [] The ability to tune the electronic properties of NHC ligands is crucial for optimizing their catalytic performance in various reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1,2-Bis(trimethylsilyloxy)ethyl]-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane](/img/structure/B95302.png)

![P-[(1-Oxoallyl)amino]benzoic acid](/img/structure/B95305.png)

![3-Ethyl-2-[2-[(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazole](/img/structure/B95307.png)